molecular formula C18H17FN2O3 B2444387 N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide CAS No. 1448045-40-6

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2444387
CAS No.: 1448045-40-6
M. Wt: 328.343
InChI Key: POXGLSQZLGJDMB-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique chemical structure, which includes an indolinone core, a fluorine atom, and a methoxy group attached to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the indolinone core One common method involves the reaction of aniline derivatives with ethyl acetoacetate under acidic conditions to form the indolinone ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the indolinone core to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide: Similar in structure but with two methoxy groups instead of one.

    N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide: Contains an isoxazole ring instead of the fluorine and methoxy groups.

    N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide: Features a thiophene ring instead of the benzamide moiety.

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide is unique due to the presence of both a fluorine atom and a methoxy group on the benzamide moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-3-21-15-6-5-13(8-12(15)10-17(21)22)20-18(23)11-4-7-16(24-2)14(19)9-11/h4-9H,3,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXGLSQZLGJDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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